molecular formula C8H7N5O2 B5823151 2-hydroxy-N-1H-tetrazol-5-ylbenzamide CAS No. 5565-90-2

2-hydroxy-N-1H-tetrazol-5-ylbenzamide

Cat. No.: B5823151
CAS No.: 5565-90-2
M. Wt: 205.17 g/mol
InChI Key: ZUCXRCBGGBDCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Scientific Research Applications

Antiallergic Properties

2-Hydroxy-N-1H-tetrazol-5-ylbenzamide has been studied for its potential in antiallergic applications. Research has shown that certain derivatives of this compound exhibit significant antiallergic activity. For example, a study synthesized a series of these derivatives and found them effective in rat passive cutaneous anaphylaxis tests. This indicates the compound's potential in allergy treatment and management (Ford et al., 1986).

Photoluminescence and Magnetic Properties

The compound also shows interesting properties in coordination polymers, specifically in the realms of photoluminescence and magnetic behavior. A study focused on Zn(II)/Cd(II)/Mn(II) coordination polymers based on this compound. These polymers exhibit unique fluorescence and magnetic properties, which could have implications for materials science and engineering (Zou et al., 2015).

G Protein-Coupled Receptor-35 Agonists

The compound's derivatives have been identified as potent agonists for the G protein-coupled receptor-35 (GPR35), which is a target in the treatment of pain, inflammatory, and metabolic diseases. Research into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives revealed compounds with high agonistic potency against GPR35. This suggests potential therapeutic applications in treating related disorders (Wei et al., 2018).

Antiproliferative Activity in Cancer Research

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, structurally similar to this compound, were evaluated for antiproliferative activity against cancer cell lines. This study found significant inhibitory effects on cell growth, highlighting the potential of such compounds in cancer therapy (Corbo et al., 2016).

Potential in Corrosion Inhibition

Tetrazole derivatives, including structures similar to this compound, have been theoretically studied for their efficiency in inhibiting corrosion on mild steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion (Elusta, 2019).

Properties

IUPAC Name

2-hydroxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-6-4-2-1-3-5(6)7(15)9-8-10-12-13-11-8/h1-4,14H,(H2,9,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCXRCBGGBDCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971000
Record name 2-Hydroxy-N-(2H-tetrazol-5-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5565-90-2
Record name 2-Hydroxy-N-(2H-tetrazol-5-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-1H-tetrazol-5-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-1H-tetrazol-5-ylbenzamide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N-1H-tetrazol-5-ylbenzamide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N-1H-tetrazol-5-ylbenzamide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N-1H-tetrazol-5-ylbenzamide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-N-1H-tetrazol-5-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.